(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone is a complex organic molecule that features a triazolopyrimidine core, a piperazine ring, and a cyclopropyl group
Mechanism of Action
Target of Action
Compounds with a similar [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors . LSD1 (Lysine-specific demethylase 1) plays a key role in regulating lysine methylation and its overexpression has been associated with the progression of certain human malignancies .
Mode of Action
It can be inferred from related compounds that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity of the 2-thiopyridine series .
Biochemical Pathways
Lsd1, a potential target of this compound, is known to be involved in various cellular processes, including gene expression, dna damage repair, and cell differentiation .
Result of Action
Related compounds have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 0119 ± 0007 μM, compared to the control drug sorafenib .
Biochemical Analysis
Biochemical Properties
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone has shown to interact with various enzymes and proteins
Cellular Effects
Some studies suggest that it may have antitumor activities
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and formamide under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazolopyrimidine intermediate.
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Coupling with Cyclopropylmethanone: The final step involves coupling the piperazine derivative with cyclopropylmethanone, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the carbonyl group, potentially yielding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new materials or catalysts.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
The compound is of significant interest in medicinal chemistry for its potential as a therapeutic agent. It has been investigated for its activity against various diseases, including cancer and infectious diseases, due to its ability to inhibit specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its robust synthetic routes and versatile reactivity make it a valuable building block.
Comparison with Similar Compounds
Similar Compounds
(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone: shares similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. The presence of the benzyl group enhances its ability to interact with hydrophobic pockets in proteins, while the cyclopropyl group provides rigidity and influences its overall conformation.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(15-6-7-15)25-10-8-24(9-11-25)17-16-18(21-13-20-17)26(23-22-16)12-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMGLOHLENSRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.